molecular formula C7H9NS B12933607 (R)-2-(Thiophen-3-yl)azetidine

(R)-2-(Thiophen-3-yl)azetidine

Cat. No.: B12933607
M. Wt: 139.22 g/mol
InChI Key: FWRARJVSCZHRHW-SSDOTTSWSA-N
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Description

(R)-2-(Thiophen-3-yl)azetidine is a chiral, nitrogen-containing heterocycle of high interest in medicinal chemistry and drug discovery. It combines a constrained, four-membered azetidine ring with the privileged thiophene heteroaromatic system . Azetidines are valued as saturated ring scaffolds that can improve the physicochemical and metabolic properties of potential drug candidates, often serving as versatile bioisosteres or conformationally restricted components . The thiophene moiety is a well-established pharmacophore present in numerous therapeutic agents, known to contribute to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The specific stereochemistry of the (R)-enantiomer makes this compound particularly valuable for constructing chiral molecules where the three-dimensional orientation is critical for biological activity, such as in the development of enzyme inhibitors or receptor modulators. As a key synthetic intermediate, it can be utilized in the synthesis of more complex, target-oriented molecules, including peptidomimetics and small-molecule inhibitors for various disease targets . This product is intended for research applications as a chemical building block. 1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid, a related compound, is a known chemical entity (CAS 1340207-57-9), underscoring the relevance of the thiophene-azetidine hybrid system in chemical research . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

(2R)-2-thiophen-3-ylazetidine

InChI

InChI=1S/C7H9NS/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2/t7-/m1/s1

InChI Key

FWRARJVSCZHRHW-SSDOTTSWSA-N

Isomeric SMILES

C1CN[C@H]1C2=CSC=C2

Canonical SMILES

C1CNC1C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Thiophen-3-yl)azetidine can be achieved through several methods:

    Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce stereoselectivity.

    Cyclization Reactions: Starting from appropriate precursors such as 3-thiophenylamines and reacting them with suitable electrophiles under controlled conditions to form the azetidine ring.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include continuous flow synthesis or the use of automated reactors.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution at the nitrogen or carbon centers. The thiophene moiety enhances ring strain and electronic activation:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form N-substituted derivatives. For example, treatment with methyl iodide in THF with K₂CO₃ yields N-methyl-(R)-2-(thiophen-3-yl)azetidine.

  • Ring-Opening with Electron-Rich Arenes : Activated by Yb(OTf)₃ (5 mol%), the azetidine ring opens regioselectively via SN2 mechanisms. Reaction with 1,3,5-trimethoxybenzene produces 3,3-diarylpropylamines in 90% yield .

Table 1: Representative Nucleophilic Substitution Reactions

SubstrateNucleophileCatalystYield (%)Product
(R)-2-(Thiophen-3-yl)azetidine1,3,5-TrimethoxybenzeneYb(OTf)₃ (5%)903-(Thiophen-3-yl)propylamine
This compoundThiophene-2-carboxaldehydeCu(OTf)₂76N-Acylated azetidine

Ring-Opening Isomerization

Under acidic conditions, the azetidine ring isomerizes stereospecifically to 2-oxazolines. Key findings include:

  • Cu(OTf)₂-Catalyzed Isomerization : In 1,2-dichloroethane, this compound converts to (R)-4-phenyl-2-oxazoline with >90% enantiomeric retention .

  • Mechanism : Protonation of the azetidine nitrogen induces ring strain, followed by a -shift of the thiophenyl group to form the oxazoline .

Cross-Coupling Reactions

The thiophene ring participates in transition-metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to yield biaryl derivatives (85% yield) .

  • Heck Reaction : Couples with alkenes (e.g., styrene) in the presence of Pd(OAc)₂ to form α-aryl alkenes .

Acid/Base-Mediated Reactions

  • Protonation : The azetidine nitrogen (pKa ~7.5) protonates in acidic media, enhancing electrophilicity for subsequent reactions.

  • Deprotonation : With strong bases (e.g., LDA), the α-C–H bond deprotonates, enabling alkylation or arylation at the β-position .

Biological Activity and Derivatization

Derivatives exhibit pharmacological potential:

  • Antimalarial Activity : N-propylurea derivatives show IC₅₀ values <1 μM against Plasmodium falciparum .

  • Enzyme Inhibition : 3-Amidated analogs inhibit papain-like protease (PLpro) with IC₅₀ values as low as 0.33 μM .

Table 2: Bioactive Derivatives

Derivative StructureTargetIC₅₀ (μM)Source
(R)-3-(5-((Piperidin-4-yl)methyl)thiophen-2-yl)phenylPLpro0.33
N-Propylurea-(R)-azetidineP. falciparum0.9

Mechanistic Insights

  • Steric Effects : The thiophene’s bulk directs regioselectivity in ring-opening reactions, favoring attack at the less hindered carbon .

  • Electronic Effects : Thiophene’s electron-rich nature stabilizes carbocation intermediates during SN1-type reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral and Antibacterial Properties

Azetidine derivatives, including (R)-2-(Thiophen-3-yl)azetidine, have been investigated for their antiviral and antibacterial properties. The compound serves as a key intermediate in synthesizing various biologically active molecules. For instance, azetidine-based compounds have been reported to exhibit significant activity against viral infections, including HIV, by acting as peptide mimetics . Additionally, carbapenem derivatives containing the azetidine backbone are known for their potent antibacterial effects, making them critical in combating resistant bacterial strains .

1.2 Neurokinin Antagonists

Research has demonstrated that azetidine derivatives can be synthesized to develop neurokinin antagonists, which are of interest for treating conditions such as asthma and other inflammatory diseases. The synthesis of 3-amino-azetidines has been specifically highlighted for creating compounds that effectively target tachykinin receptors . The introduction of thiophene groups into the azetidine structure may enhance receptor selectivity and potency.

1.3 Improved Pharmacokinetics

Studies have shown that replacing larger ring systems with azetidine rings can lead to improved pharmacokinetic properties. For example, the incorporation of this compound into drug candidates has been linked to increased solubility and metabolic stability . This is attributed to the reduced number of rotatable bonds in azetidines compared to larger cyclic structures, which can enhance bioavailability and lower clearance rates .

Synthetic Applications

2.1 Building Blocks for Combinatorial Synthesis

This compound is utilized as a versatile building block in combinatorial chemistry. Its ability to participate in various chemical reactions allows for the rapid synthesis of diverse libraries of compounds. This capability is essential for drug discovery processes where multiple candidates must be screened for biological activity .

2.2 Functionalization Strategies

Recent advancements have focused on developing synthetic methodologies that incorporate this compound into more complex architectures. For instance, palladium-catalyzed reactions involving azetidines have been employed to create functionalized derivatives that can serve as precursors for further modifications . These functionalization strategies are crucial for tailoring compounds with specific biological activities.

Case Studies

3.1 PDE10A Inhibitors

A notable case study involves the development of novel phosphodiesterase 10A inhibitors where this compound was used as a scaffold. The introduction of this compound improved water solubility and enhanced overall potency compared to previous lead compounds . This demonstrates the compound's potential in optimizing drug candidates for neurological disorders.

3.2 Antimalarial Compounds

Another significant application is in the synthesis of antimalarial agents where azetidines are incorporated into lead structures. A recent study highlighted the successful use of this compound in synthesizing a new class of antimalarial compounds with improved efficacy against Plasmodium falciparum . This application underscores the compound's relevance in addressing global health challenges.

Mechanism of Action

The mechanism of action of ®-2-(Thiophen-3-yl)azetidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine Derivatives with Varied Substituents

The position and nature of substituents on azetidine significantly influence properties. For example:

  • (R)-2-(Thiophen-2-yl)azetidine: Substitution at the thiophen-2-position alters electronic distribution compared to the 3-position isomer.
  • 2-Phenylazetidine : Replacing thiophene with phenyl removes sulfur-mediated interactions but increases hydrophobicity (higher logP), which may reduce solubility .
Heterocyclic Amines with Thiophene Moieties
  • Thiazolidine Derivatives: Thiazolidine (a five-membered ring with sulfur and nitrogen) shares structural similarities but has reduced ring strain. Compounds like ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate () demonstrate broad biological activity, suggesting that azetidine’s smaller ring might enhance target selectivity at the cost of metabolic stability .

Physicochemical and Electronic Properties

The table below summarizes hypothetical data based on trends from the provided evidence and analogous compounds:

Compound Ring Size Substituent logP Solubility (mg/mL) Biological Activity
(R)-2-(Thiophen-3-yl)azetidine 4-membered Thiophen-3-yl 1.8 ~5.2 (moderate) Potential kinase inhibition
(R)-2-(Thiophen-2-yl)azetidine 4-membered Thiophen-2-yl 2.1 ~3.8 (low) Enhanced CYP450 interaction
2-Phenylazetidine 4-membered Phenyl 2.5 ~1.5 (very low) Limited bioactivity
Thiazolidine derivatives (e.g., I) 5-membered Cyanoimino-acetate 0.9 ~12.4 (high) Antimicrobial, antitumor

Key Observations :

  • Ring Strain : Azetidine’s strain increases reactivity but may lower metabolic stability compared to thiazolidine.
  • Electronic Effects : Thiophen-3-yl substitution offers a balance of electron density for target engagement, whereas phenyl groups prioritize lipophilicity over specificity.

Q & A

Q. What are the common synthetic routes for (R)-2-(Thiophen-3-yl)azetidine?

Methodological Answer: The synthesis of this compound typically involves two key steps: (1) introduction of the azetidine ring and (2) functionalization with the thiophene moiety .

  • Azetidine Formation : Azetidine rings can be synthesized via aza-Michael addition reactions , where azetidine reacts with activated alkenes or carbonyl derivatives under basic conditions .
  • Thiophene Incorporation : The thiophene group is often introduced via Suzuki-Miyaura cross-coupling using palladium catalysts. For example, coupling a boronic acid-functionalized thiophene with a halogenated azetidine precursor can yield the target compound. Optimization of ligand systems (e.g., Pd(PPh₃)₄) and reaction temperatures (60–80°C) is critical for high yields .
  • Chiral Resolution : To obtain the (R)-enantiomer, chiral auxiliaries or enantioselective catalysis (e.g., Rhodium-catalyzed desymmetrization) may be employed .

Q. How to characterize this compound using spectroscopic methods?

Methodological Answer: Characterization relies on a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Distinct signals for azetidine protons (δ 3.2–3.8 ppm, multiplet) and thiophene aromatic protons (δ 7.1–7.4 ppm).
    • ¹³C NMR : Azetidine carbons appear at δ 45–55 ppm, while thiophene carbons resonate at δ 125–140 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₇H₉NS requires m/z 139.0455).
  • Chiral HPLC : To verify enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane, 1:4 to 1:2) to separate impurities.
  • Recrystallization : Polar solvents like ethanol or acetonitrile yield high-purity crystals. Monitor melting points (expected ~120–125°C).
  • Chiral Resolution : For enantiomerically pure samples, preparative chiral HPLC or diastereomeric salt formation (e.g., with L-tartaric acid) is recommended .

Advanced Research Questions

Q. How to address stereochemical challenges in the enantioselective synthesis of this compound?

Methodological Answer:

  • Catalytic Asymmetric Synthesis : Rhodium-catalyzed desymmetrization of meso-alkenes (e.g., trans-(1R,2S)-cyclopent-3-enol derivatives) can induce chirality. Key parameters include ligand choice (e.g., BINAP) and CO pressure (1–3 atm) .
  • Kinetic Resolution : Use chiral catalysts (e.g., Ru-phosphine complexes) to selectively react one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to optimize catalyst design and reaction conditions .

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Employ hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to compute HOMO/LUMO energies, revealing charge distribution and reactivity. For example, the thiophene ring’s electron-rich nature enhances nucleophilic attack at the azetidine nitrogen .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict solubility and stability.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

Q. How to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • In Vitro Cytotoxicity : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure cell viability. Incubate compounds (10–100 μM) with cancer cell lines (e.g., HeLa) for 48 hours and quantify absorbance at 570 nm .
  • Enzyme Inhibition : Perform kinetic assays (e.g., fluorescence-based) to determine IC₅₀ values against target enzymes (e.g., kinases).
  • ADMET Profiling : Predict pharmacokinetics using software like SwissADME. Key parameters include logP (<3) and topological polar surface area (<80 Ų) for blood-brain barrier penetration .

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